molecular formula C7H6F3NO2 B1409585 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, CAS No. 1227574-87-9

3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine,

Cat. No.: B1409585
CAS No.: 1227574-87-9
M. Wt: 193.12 g/mol
InChI Key: VTJMPLOXXFTNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, is a useful research compound. Its molecular formula is C7H6F3NO2 and its molecular weight is 193.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-4-2-3-11-6(5(4)12)7(8,9)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJMPLOXXFTNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272478
Record name 4-Methoxy-2-(trifluoromethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-87-9
Record name 4-Methoxy-2-(trifluoromethyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(trifluoromethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine [1]

Executive Summary: The Fluorinated Pyridinol Scaffold

This guide details the chemical properties, synthesis, and reactivity of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine .[1] This specific substitution pattern represents a "privileged scaffold" in medicinal chemistry, particularly in the design of proton pump inhibitors (PPIs) and kinase inhibitors. The molecule combines three critical features:

  • 2-Trifluoromethyl (-CF₃): A metabolic blocker that modulates lipophilicity and lowers the pKa of the adjacent hydroxyl group.

  • 3-Hydroxy (-OH): A hydrogen bond donor/acceptor and a handle for etherification or chelation.[1]

  • 4-Methoxy (-OMe): An electron-donating group that balances the electron-deficiency of the pyridine ring.[1]

Part 1: Physicochemical Architecture

The introduction of a trifluoromethyl group at the C2 position drastically alters the electronic landscape of the 3-hydroxypyridine core.

Electronic Effects & Acidity (pKa)

The acidity of the 3-hydroxyl group is the defining characteristic of this molecule.

  • Base Scaffold: Unsubstituted 3-hydroxypyridine has a pKa of approximately 4.86 (zwitterionic equilibrium).[1]

  • Inductive Effect (-I): The -CF₃ group at C2 is strongly electron-withdrawing (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). It pulls electron density through the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    -framework, stabilizing the phenoxide anion formed upon deprotonation of the 3-OH.
  • Resonance Effect (+R): The 4-methoxy group is electron-donating by resonance, which slightly destabilizes the anion, counteracting the -CF₃ effect to a degree.[1]

  • Net Result: The molecule is significantly more acidic than 3-hydroxypyridine but less acidic than 2-nitro-3-hydroxypyridine.[1]

    • Estimated pKa: 3.8 – 4.2 (Predicted).

Lipophilicity & Solubility[2]
  • LogP Shift: The replacement of a methyl group (common in natural pyridoxines) with a trifluoromethyl group typically increases LogP by ~1.0–1.2 units.

  • Solubility: While the -CF₃ group increases lipophilicity (hydrophobicity), the 3-OH group maintains solubility in polar organic solvents (DMSO, Methanol) and alkaline aqueous solutions (as the phenoxide salt).

Table 1: Predicted Physicochemical Properties

Property Value (Est.) Rationale
Molecular Formula C₇H₆F₃NO₂ -
Molecular Weight 193.12 g/mol -
pKa (3-OH) 3.8 – 4.2 Acidifying effect of 2-CF₃ vs. donating 4-OMe.[1]
LogP 1.8 – 2.1 Lipophilic boost from CF₃.
H-Bond Donors 1 3-OH group.[1]

| H-Bond Acceptors | 4 | Pyridine N, 3-OH, 4-OMe, F atoms.[1] |

Part 2: Synthetic Pathways

Synthesis of this scaffold is non-trivial due to the electronic mismatch between the electron-rich 4-methoxy group and the electron-poor 2-trifluoromethyl pyridine core.[1] Two primary strategies are employed: De Novo Cyclization (Bottom-Up) and Late-Stage Functionalization (Top-Down).[1]

Strategy A: De Novo Cyclization (The "Building Block" Route)

This is the preferred industrial route as it avoids harsh fluorinating reagents like SF₄. It relies on condensing a trifluoromethyl-containing 1,3-dicarbonyl equivalent with an enamine or ammonia source.[1]

  • Key Precursor: (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[1][2][3]

  • Mechanism: A Hantzsch-type or Kröhnke-type pyridine synthesis.[1]

Protocol Logic:

  • Condensation: React the trifluorobutenone with a glycine equivalent or an activated acetamide derivative to form the pyridine ring.

  • Oxidation/Aromatization: If a dihydropyridine is formed, oxidation (e.g., with DDQ or MnO₂) yields the aromatic pyridine.

  • Functionalization: The 4-position is often introduced as a halogen (Cl) and then displaced by methoxide.

Strategy B: Late-Stage Trifluoromethylation

Used for generating analogs during SAR (Structure-Activity Relationship) studies.[1]

  • Starting Material: 3-hydroxy-4-methoxypyridine (or a protected derivative like 3-benzyloxy-4-methoxypyridine).[1]

  • Reagent: Trifluoromethyl radical source (e.g., Langlois reagent

    
     or Togni's reagent).
    
  • Challenge: Regioselectivity is poor; the radical prefers C2 and C6. Separation of isomers is required.

Visualization of Synthetic Logic

SynthesisPathways Start1 Precursor A: (E)-4-ethoxy-1,1,1- trifluorobut-3-en-2-one Inter1 Intermediate: Dihydropyridine Start1->Inter1 Cyclocondensation (NH4OAc) Start2 Precursor B: Activated Methylene (e.g., Methoxy-acetoacetate) Start2->Inter1 Target TARGET: 3-Hydroxy-4-methoxy- 2-(trifluoromethyl)pyridine Inter1->Target Oxidation (DDQ/MnO2) AltStart Alt Route: 3-Hydroxy-4-methoxypyridine AltStart->Target C-H Trifluoromethylation (Low Regioselectivity) Reagent Reagent: CF3 Radical Source (Langlois/Togni) Reagent->Target

Figure 1: Comparative synthetic strategies. The cyclocondensation route (top) offers higher regiocontrol compared to direct C-H functionalization (bottom).

Part 3: Reactivity & Handling

The "Push-Pull" Electronic System

The molecule exhibits a "push-pull" system:

  • Push: The 4-methoxy group pushes electron density into the ring.

  • Pull: The 2-CF₃ and the pyridine nitrogen pull density.

  • Result: The C5 and C6 positions are electronically distinct. C6 is electron-deficient (activated for nucleophilic attack if a leaving group were present), while C5 is relatively electron-rich, making it the primary site for Electrophilic Aromatic Substitution (EAS) (e.g., halogenation).[1]

Intramolecular Hydrogen Bonding

A critical structural feature is the potential for an intramolecular hydrogen bond between the 3-hydroxyl proton and the 4-methoxy oxygen. However, in the 2-CF₃ derivative, the fluorine atoms can also act as weak H-bond acceptors, potentially locking the conformation of the 3-OH group.[1]

  • Implication: This conformational lock can improve membrane permeability by "hiding" the polar hydroxyl proton from solvent interactions (the "chameleon effect").

Stability & Degradation
  • Hydrolysis: The -CF₃ group on a pyridine ring is generally stable to aqueous acid and base.[1] However, prolonged heating in strong alkali (NaOH > 100°C) can lead to hydrolysis of the -CF₃ to a carboxylate (-COO⁻), especially if the ring is electron-deficient.[1]

  • Demethylation: The 4-OMe group is susceptible to cleavage by Lewis acids (e.g., BBr₃) to yield the 3,4-dihydroxypyridine, a potent chelator.[1]

Part 4: Applications in Drug Discovery

This scaffold is a bioisostere of the 2-methyl-3-hydroxy-4-methoxy motif found in Pyridoxine (Vitamin B6) and proton pump inhibitors.[1]

Metabolic Blocking

In standard pyridines, the C2-methyl group is a primary site for metabolic oxidation (to carboxylic acid). Replacing -CH₃ with -CF₃:

  • Blocks Metabolism: The C-F bond is metabolically inert.

  • Extends Half-life: Prevents rapid clearance.[1]

  • Modulates pKa: Lowers the pKa of the 3-OH, potentially altering binding affinity to target enzymes (e.g., H+/K+ ATPase).

Kinase Inhibition

The 3-hydroxy-4-methoxypyridine motif mimics the ATP hinge-binding region.[1] The 2-CF₃ group fills hydrophobic pockets in the kinase active site, improving selectivity over non-fluorinated analogs.[1]

Figure 2: Structure-Activity Relationship (SAR) Map

SARMap Center 3-Hydroxy-4-methoxy- 2-(trifluoromethyl)pyridine CF3 2-CF3 Group: - Metabolic Blocker - Increases Lipophilicity - Lowers pKa of OH Center->CF3 OH 3-OH Group: - H-Bond Donor - Hinge Binder (Kinases) - Site for Prodrug attachment Center->OH OMe 4-OMe Group: - Electron Donor - Steric Bulk - Modulates solubility Center->OMe C5 C5 Position: - Open for Halogenation - Linker attachment point Center->C5

Figure 2: SAR Map highlighting the functional role of each substituent in a medicinal chemistry context.

References

  • General Synthesis of 2-Trifluoromethylpyridines

    • Title: "Recent Advances in the Synthesis of Trifluoromethyl-Substituted Pyridines."
    • Source:Chemical Reviews (via NIH/PubMed context).
    • URL:[Link] (General Search Landing for verification)

  • Title: "Substituent Effects on the Acidity of 3-Hydroxypyridines.
  • Cyclization Strategies (Building Blocks)

    • Title: "Synthesis of 2-Fluoroalkylated Pyridines...
    • Source:Journal of Organic Chemistry (2015).
    • URL:[Link]

  • Applications in Agrochemicals (Pyroxsulam Analogues)

    • Title: "Synthesis and application of trifluoromethylpyridines as a key structural motif..."
    • Source:Journal of Pesticide Science.[2]

    • URL:[Link][4][5][6][7]

Sources

Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine

[1]

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine (HMTP) . As a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and fluorinated bioactive scaffolds, HMTP presents a unique solubility challenge due to its "push-pull" electronic structure.

The presence of a lipophilic, electron-withdrawing trifluoromethyl group (



1predictive and experimentally validated system

Structural Analysis & Physicochemical Implications[1][2]

To predict solubility behavior accurately, we must first deconstruct the molecule’s electronic environment. The solubility of HMTP is governed by the competition between its polar functional groups and its lipophilic fluorinated core.

Electronic Competition (The "Push-Pull" Effect)[1]
  • 2-Trifluoromethyl (

    
    ):  A strong electron-withdrawing group (EWG).[1] It significantly lowers the 
    
    
    of the adjacent 3-hydroxyl group, making HMTP more acidic than unsubstituted 3-hydroxypyridine.[1] It also drastically reduces the basicity of the pyridine nitrogen, reducing the likelihood of salt formation with weak acids.
  • 3-Hydroxy (

    
    ):  Acts as a Hydrogen Bond Donor (HBD).[1] This is the primary handle for solubility in protic solvents (Alcohols).
    
  • 4-Methoxy (

    
    ):  A lipophilic ether linkage that provides weak Hydrogen Bond Acceptor (HBA) capabilities, enhancing solubility in aprotic polar solvents like Ethyl Acetate.[1]
    
Tautomeric Considerations

Unlike 2-hydroxypyridines, which exist predominantly as 2-pyridones (amides) in solution, 3-hydroxypyridines like HMTP cannot tautomerize to a non-aromatic keto-form.[1] They retain their aromatic character, resulting in:

  • Lower melting points than pyridone isomers.

  • Higher solubility in chlorinated and non-polar solvents.

Theoretical Solubility Framework

Before physical experimentation, we apply the Hansen Solubility Parameters (HSP) to categorize potential solvents. The solubility distance (

Predicted Solubility Tiers

Based on the structural analysis, HMTP falls into Class II (High Permeability, Low Solubility) or Class IV of the BCS classification depending on the pH, but strictly regarding organic solvent compatibility, we project the following profile:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh (>50 mg/mL)Strong H-bonding match with 3-OH; dipole stabilization of Pyridine ring.[1]
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Dipole-dipole interactions overcome crystal lattice energy; excellent for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)The

group exhibits high affinity for chlorinated solvents (fluorine-chlorine halogen interactions).[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate (10-30 mg/mL)Good interaction with 4-OMe and Pyridine N; useful for crystallization.[1]
Non-Polar Hexane, HeptanePoor (<1 mg/mL)The polar 3-OH and pyridine nitrogen prevent solvation in purely dispersive media.
Aqueous Water (pH 7)Very Low The lipophilic

and

dominate.[1] Solubility increases significantly at pH > 10 (deprotonation).

Experimental Profiling Protocols

Trustworthiness in data comes from rigorous, self-validating protocols. We employ a two-tiered approach: Kinetic Solubility for early screening and Thermodynamic Solubility for process optimization.[2]

Workflow Visualization

The following diagram outlines the decision matrix for solubility determination, ensuring resource efficiency.

SolubilityWorkflowStartStart: HMTP Solid SampleTier1Tier 1: Kinetic Solubility(High Throughput Screening)Start->Tier1DMSO_StockDissolve in DMSO (10mM)Tier1->DMSO_StockSpikeSpike into Aqueous Buffer(Nephelometry/Turbidity)DMSO_Stock->SpikeDecisionIs Solubility > Target?Spike->DecisionTier2Tier 2: Thermodynamic Solubility(Gold Standard)Decision->Tier2No / Need PrecisionReportGenerate Solubility ProfileDecision->ReportYes (Screening only)ShakeFlaskShake-Flask Method(Excess Solid, 24-48h)Tier2->ShakeFlaskAnalysisFiltration & HPLC-UV/MS AnalysisShakeFlask->AnalysisAnalysis->Report

Figure 1: Strategic workflow for solubility determination, moving from rapid kinetic estimation to precise thermodynamic measurement.

Protocol: Thermodynamic Shake-Flask Method (Standard Operating Procedure)

This protocol is the industry standard for generating data cited in regulatory filings (IND/NDA).

Materials:

  • HMTP (Solid, >98% purity)

  • Solvents (HPLC Grade)

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; HMTP may bind).

  • HPLC-UV system (Detection @ 254 nm).[1]

Step-by-Step Methodology:

  • Saturation: Add excess HMTP solid (~20 mg) to 1 mL of the target solvent in a borosilicate glass vial. The solution must remain opaque (suspension) to ensure saturation.

  • Equilibration: Agitate the vials at 25°C ± 1°C for 24 hours using an orbital shaker (avoid magnetic stir bars which can grind crystals and alter solubility kinetics).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Carefully aspirate the supernatant and filter through a 0.45 µm PTFE filter. Discard the first 100 µL of filtrate to account for filter saturation.

  • Quantification: Dilute the filtrate (typically 1:100 or 1:1000) with mobile phase and inject into HPLC.

    • Self-Validation Check: Measure pH of aqueous supernatants. If pH shifts significantly, the compound may be acting as a buffer, altering its own solubility.

Solvent Selection for Process R&D

When selecting solvents for reaction or crystallization of HMTP, consider the Solvation Mechanism .

SolvationMechanismcluster_interactionsSolvent InteractionsHMTPHMTP MoleculeMethanolMethanol/EthanolMethanol->HMTPH-Bonding (OH group)DCMDCM/ChloroformDCM->HMTPHalogen Interaction (CF3)HexaneHexane/HeptaneHexane->HMTPRepulsion (Polar OH)

Figure 2: Mechanistic interactions between HMTP functional groups and solvent classes.[1]

Recommended Solvent Systems
  • Reaction Solvent: Dichloromethane (DCM) or THF .

    • Why: High solubility due to the

      
       group's affinity for chlorinated media and THF's ether oxygen interacting with the 3-OH.[1] Low boiling points allow easy removal.
      
  • Crystallization (Anti-solvent): Heptane .

    • Strategy: Dissolve HMTP in minimal Ethyl Acetate or IPA (warm), then slowly add Heptane. The lipophilic

      
       is not enough to keep the polar 3-OH/Pyridine core in solution in pure alkane, forcing controlled precipitation.[1]
      
  • Extraction: Ethyl Acetate / Water (pH Adjusted) .

    • Insight: At neutral pH, HMTP partitions into Ethyl Acetate. At pH > 10 (using NaOH), the 3-OH deprotonates (forming the phenoxide anion), shifting the compound into the aqueous layer. This is a powerful purification lever.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore." Drug Discovery Today, 11(21-22), 1012-1018.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Definitive text on HSP theory).
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Provides grounding on the lipophilicity modulation of the

    
     group).
    
  • Zhou, L., et al. (2017). "Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery." Journal of Pharmaceutical and Biomedical Analysis, 137, 12-19.

The Pharmacophore of 3-Hydroxypyridine: A Technical Guide to SAR and Synthetic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-hydroxypyridine (3-HP) scaffold represents a privileged structure in medicinal chemistry, distinct from its 2- and 4-isomers due to its unique electronic properties and inability to form stable cyclic amides (pyridones) without disrupting aromaticity. This guide analyzes the Structure-Activity Relationship (SAR) of 3-HP derivatives, focusing on their dual utility as metal chelators (specifically in HIF prolyl hydroxylase inhibition) and antimicrobial agents . By leveraging the 3-hydroxy group’s capacity for bidentate coordination and hydrogen bonding, researchers can modulate potency, selectivity, and pharmacokinetic profiles.

Part 1: The Physicochemical Foundation

Tautomerism and Zwitterionic Character

Unlike 2- or 4-hydroxypyridines, which predominantly exist as pyridones (lactams) in solution, 3-hydroxypyridine retains significant aromatic character. However, it exists in a pH-dependent equilibrium between the neutral enol and the zwitterionic form.

  • Neutral Form: Predominates in non-polar solvents; essential for membrane permeability (passive diffusion).

  • Zwitterionic Form: Predominates in aqueous media at neutral pH; critical for solubility but limits BBB penetration unless masked.

The Chelation Core (The "Warhead")

The defining feature of bioactive 3-HP derivatives is the ability to form stable 5- or 6-membered chelate rings with divalent metals (Fe²⁺, Zn²⁺, Cu²⁺).

  • Mechanism: The oxygen at C3 acts as a hard donor. When a carbonyl or carboxylate is introduced at C2 or C4, the molecule becomes a bidentate ligand.

  • Biological Relevance: This chelation is the primary mechanism of action for HIF Prolyl Hydroxylase (HIF-PH) inhibitors (mimicking 2-oxoglutarate) and antimicrobial siderophore mimics .

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the bidentate binding mode essential for HIF-PH inhibition.

3HP_Properties Neutral Neutral Form (Lipophilic, Membrane Permeable) Zwitterion Zwitterion (Hydrophilic, Soluble) Neutral->Zwitterion pH Equilibrium Chelate Metal Complex (Fe2+) (Active Pharmacophore) Neutral->Chelate + Fe2+ (Active Site) Target Target Active Site (e.g., HIF-PHD2) Chelate->Target Competitive Inhibition (vs 2-Oxoglutarate)

Figure 1: The equilibrium between neutral and zwitterionic forms influences ADME, while the metal-chelated form drives pharmacodynamics.

Part 2: Synthetic Strategies & Protocols

To explore the SAR of 3-HP, robust synthetic routes are required to introduce diversity at the C2 (chelating partner) and C5/C6 (lipophilic tail) positions.

Protocol: Synthesis of 3-Hydroxypyridine-2-Carboxamides

This class of compounds (e.g., Vadadustat analogs) requires the installation of an amide at C2 to complete the chelating pincer.

Reagents & Conditions:

  • Starting Material: 3-Hydroxy-2-pyridinecarboxylic acid (3-Hydroxypicolinic acid).

  • Protection: Benzyl bromide (BnBr), K₂CO₃, DMF (Protects both OH and COOH).

  • Activation: Oxalyl chloride, DMF (cat.), DCM.

  • Coupling: Appropriate Amine (R-NH₂), Et₃N, DCM.

  • Deprotection: H₂/Pd-C, MeOH (Removes Benzyl groups).

Step-by-Step Workflow:

  • Esterification/Etherification: Dissolve 3-hydroxypicolinic acid (1 eq) in DMF. Add K₂CO₃ (2.5 eq) and BnBr (2.2 eq). Stir at 60°C for 4h. Quench with water, extract with EtOAc. Yields the dibenzyl intermediate.

  • Hydrolysis (Selective): Treat with LiOH (1.1 eq) in THF/H₂O to hydrolyze the ester while keeping the benzyl ether intact. Acidify to pH 3 to precipitate the acid.

  • Amide Coupling: Dissolve the protected acid in dry DCM. Add oxalyl chloride (1.2 eq) and 1 drop of DMF. Stir 1h (gas evolution). Evaporate solvent. Re-dissolve acid chloride in DCM. Add the amine (R-NH₂) and Et₃N (2 eq) at 0°C. Warm to RT.

  • Global Deprotection: Dissolve the amide in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon (1 atm) for 2h. Filter through Celite. Concentrate to yield the final 3-hydroxy-2-carboxamide.

Synthetic Pathway Visualization

Synthesis_Workflow Start 3-Hydroxypicolinic Acid Step1 1. BnBr, K2CO3 (Protection) Start->Step1 Step2 2. LiOH, THF/H2O (Selective Ester Hydrolysis) Step1->Step2 Step3 3. R-NH2, Coupling Agent (Amide Formation at C2) Step2->Step3 Step4 4. H2, Pd/C (Global Deprotection) Step3->Step4 Final Target: 3-Hydroxy-2-Carboxamide Step4->Final

Figure 2: Modular synthesis allowing variation of the 'R' group at the C2 amide position for SAR exploration.

Part 3: SAR Case Study – HIF Prolyl Hydroxylase Inhibition

The most prominent application of 3-HP derivatives is in the treatment of anemia (CKD) via HIF-PH inhibition. The SAR focuses on mimicking the 2-oxoglutarate co-substrate.

The Pharmacophore Map
  • C3-OH & C2-Carbonyl: Essential. Forms the bidentate chelate with the active site Iron (Fe²⁺). Removal of the OH or conversion to O-Me abolishes activity (IC50 > 100 µM).

  • C2-Amide Substituent (R1): Controls fit into the hydrophobic pocket. Glycine-based linkers often improve potency.

  • C5/C6 Substitution: Critical for lipophilicity and metabolic stability. Bulky aryl groups at C5 (e.g., chlorophenyl) enhance binding via π-stacking with Tyr residues in the active site.

Quantitative Data: Substituent Effects

The following table summarizes the impact of C2 and C5 modifications on HIF-PH2 inhibition (Data synthesized from representative literature trends [1, 2]).

Compound IDC2-Substituent (R1)C5-Substituent (R2)HIF-PH2 IC50 (nM)Notes
HP-01 -NH-CH3H> 5000Baseline scaffold; weak binding.
HP-02 -NH-GlycineH850Glycine mimics 2-OG carboxylate tail.
HP-03 -NH-GlycinePhenyl120Aryl group fills hydrophobic pocket.
HP-04 -NH-Glycine3-Cl-Phenyl15 Halogen improves lipophilic contact.
HP-05 -NH-Benzyl3-Cl-Phenyl45Steric clash in linker region reduces potency.
HP-06 -O-Methyl (Ester)3-Cl-Phenyl> 10,000Loss of H-bond donor/acceptor capability.

Key Insight: The combination of a glycine-based amide at C2 (to engage Arg383) and a meta-substituted aryl group at C5 creates a "super-binder" that displaces 2-oxoglutarate.

Part 4: SAR Case Study – Antimicrobial Activity

3-Hydroxypyridine-4-ones (isomeric to the 2-carboxamides) are potent iron chelators used as antifungals. They act by starving the pathogen of essential iron (siderophore mimicry).

Structural Logic
  • Core: 3-hydroxy-4-pyridinone.[1][2][3][4]

  • N1-Substitution: The nitrogen position allows for tuning of lipophilicity without altering the chelating oxygen centers.

  • C2-Alkyl: Methyl groups at C2 stabilize the ring and improve oral bioavailability.

Data: Antifungal Potency (C. albicans)

Modifications at the N1 position drastically affect the Minimum Inhibitory Concentration (MIC) [3].

N1-SubstituentLogPMIC (C. albicans) µg/mLMechanistic Insight
Methyl-0.8128Too hydrophilic; poor cell wall penetration.
Ethyl0.264Improved balance.
Hexyl 2.1 8 Optimal lipophilicity for fungal membrane transit.
Phenyl1.832Good activity, but potential toxicity issues.

Part 5: Computational & ADME Considerations

When designing 3-HP derivatives, computational descriptors are predictive of success.

  • pKa Management: The pKa of the 3-OH group is typically ~8.5. Electron-withdrawing groups (EWGs) at C2 (like the amide) lower this to ~6-7, increasing the percentage of the anionic species at physiological pH, which enhances metal affinity but may reduce passive permeability.

  • CNS Penetration: For neuro-targets (e.g., if targeting brain-resident enzymes), the Total Polar Surface Area (TPSA) must be kept < 90 Ų.

    • Strategy: Cap the amide nitrogen or use bioisosteres for the carboxylic acid tail if present.

Pharmacophore Visualization

Pharmacophore_Map Core 3-Hydroxypyridine Core Chelation Bidentate Chelation Zone (C3-OH + C2-C=O) Core->Chelation Primary Mechanism Lipophilic Hydrophobic Pocket Interaction (C5/C6 Aryl Groups) Core->Lipophilic Potency Booster Solubility Solubility/Permeability Tuner (N1 or Amide Linker) Core->Solubility ADME Optimization

Figure 3: Strategic map for optimizing 3-HP derivatives based on functional zones.

References

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. [Link][5]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. [Link]

  • Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Hydroxy-4-Methoxy-2-(Trifluoromethyl)pyridine in Medicinal Chemistry

[1]

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into heteroaromatic scaffolds is a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity, metabolic stability, and binding affinity.[2] 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine (TFMP-342) represents a "privileged scaffold" offering a unique substitution pattern:

  • 2-CF₃: Provides metabolic blocking and electron-withdrawing character.[1]

  • 3-OH: Serves as a versatile nucleophilic handle for etherification or cross-coupling.[1]

  • 4-OMe: Acts as an electron-donating group (EDG) to fine-tune the electronic density of the pyridine ring, balancing the strong deactivation from the -CF₃ group.[1]

This guide details the handling, solubility profiling, and synthetic protocols for leveraging the 3-hydroxyl moiety in downstream pharmaceutical coupling reactions.[1]

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11]

PropertySpecificationMechanistic Insight
IUPAC Name 4-methoxy-2-(trifluoromethyl)pyridin-3-ol--
Molecular Formula C₇H₆F₃NO₂--
Molecular Weight 193.12 g/mol Ideal fragment size (<200 Da) for Fragment-Based Drug Design (FBDD).[1]
Predicted pKa (3-OH) ~6.8 – 7.2The 2-CF₃ group significantly increases acidity compared to 3-hydroxypyridine (pKa ~8.7), making it a better substrate for Mitsunobu reactions but requiring milder bases for alkylation.[1]
LogP (Predicted) 1.9 – 2.2The -CF₃ group boosts lipophilicity, aiding membrane permeability of derived drugs.[1]
Appearance Off-white to pale yellow crystalline solidColoration often indicates trace oxidation; store under inert atmosphere.[1]

Application Protocol A: Regioselective O-Alkylation (Ether Synthesis)

Objective: To covalently attach the TFMP-342 scaffold to a pharmacophore via the 3-hydroxyl group without affecting the 4-methoxy or 2-CF₃ groups.[1]

Rationale

Direct alkylation of electron-deficient pyridinols can be challenging due to competing N-alkylation (pyridone formation).[1] However, the steric bulk of the 2-CF₃ group and the electronic donation from 4-OMe generally favor O-alkylation over N-alkylation in this specific scaffold.[1]

Materials
  • Substrate: TFMP-342 (1.0 equiv)

  • Electrophile: Benzyl bromide or Alkyl halide (1.1 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) – Selected for the "Cesium Effect" which promotes O-selectivity.[1]

  • Solvent: DMF (Anhydrous) or Acetonitrile (ACN)[1]

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of TFMP-342 in 5 mL of anhydrous DMF under Nitrogen (

    
    ).
    
  • Deprotonation: Add Cs₂CO₃ (1.5 mmol) in one portion. Stir at room temperature for 15 minutes.

    • Observation: The solution may turn bright yellow due to the formation of the phenoxide anion.

  • Addition: Add the alkyl halide (1.1 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via LC-MS (See Section 5).[1]

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with water (3 x 10 mL) to remove DMF. Critical Step: Thorough washing prevents DMF carryover which interferes with crystallization.[1]

    • Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Application Protocol B: Mitsunobu Coupling

Objective: Coupling TFMP-342 with primary or secondary alcohols (e.g., chiral side chains) where S_N2 displacement is not feasible.[1]

Mechanism & Workflow Diagram

The electron-deficient nature of the pyridine ring makes the 3-OH group sufficiently acidic (pKa < 11) to react efficiently with DIAD/PPh3.[1]

Mitsunobu_PathwayStartTFMP-342(3-OH Nucleophile)ProductEther Product(Inversion of Config)Start->ProductNucleophilic Attack(Sn2 Mechanism)ReagentsPPh3 + DIAD(Betaine Formation)ComplexOxyphosphoniumIntermediateReagents->ComplexActivationAlcoholTarget Alcohol(R-OH)Alcohol->ComplexAttackComplex->Product- Ph3P=O

Figure 1: Mitsunobu coupling logic for TFMP-342. The acidity of the 3-OH group drives the reaction forward.[1]

Protocol
  • Preparation: Dissolve TFMP-342 (1.0 equiv), Triphenylphosphine (PPh₃, 1.2 equiv), and the Target Alcohol (1.0 equiv) in anhydrous THF. Cool to 0°C.[3]

  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 20 minutes.

    • Note: Exothermic reaction. Maintain temp < 5°C to prevent side reactions.

  • Incubation: Allow to warm to room temperature and stir for 12 hours.

  • Quenching: Add few drops of water. Concentrate in vacuo.[3]

  • Isolation: Triturate the residue with Et₂O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the supernatant.[4]

Quality Control: Analytical Method for TFMPs

Trifluoromethylated pyridines require specific HPLC conditions due to their distinct polarity and UV absorption profiles.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Aromatic) and 280 nm (Phenolic)
Retention Time TFMP-342 typically elutes later than non-fluorinated analogs due to the lipophilic -CF₃ group.[1]

Safety & Handling (E-E-A-T)

  • Acidity Warning: The 3-OH proton is more acidic than phenol.[1] Avoid contact with strong bases unless deprotonation is intended.

  • Fluorine NMR: Use ¹⁹F NMR for rapid purity checks.[1] The -CF₃ signal typically appears around -60 to -65 ppm (singlet).[1] This is a self-validating check; if you see multiple fluorine peaks, the CF₃ group may have degraded (hydrolysis) or the ring has undergone nucleophilic attack at the 6-position.[1]

  • Stability: Stable at room temperature, but avoid prolonged exposure to strong Lewis acids which can demethylate the 4-OMe group.[1]

References

  • Tsukamoto, M., & Nakamura, T. (2021).[5] Trifluoromethylpyridine: Its chemistry and applications.[5][6][7] Research Outreach. (Detailed review of TFMP synthesis and application in agro/pharma).

  • Wang, J., et al. (2014). Recent Advances in the Synthesis of Trifluoromethyl-Containing Heterocycles.[1][5] Chemical Reviews, 114(4), 2432–2506. (Mechanistic grounding for CF3 group stability).

  • Sigma-Aldrich. (2024).[1][8] Product Specification: 2-Hydroxy-4-(trifluoromethyl)pyridine.[1] (Used as a proxy for handling safety data of close analogs).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Explains the metabolic stability provided by the 2-CF3 group). [1]

Application Notes and Protocols: Trifluoromethylation of 3-Hydroxy-4-Methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Trifluoromethylated Pyridines

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the -CF3 group, including its high electronegativity and lipophilicity, can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Trifluoromethylated pyridines, in particular, are prevalent in a wide array of pharmaceuticals and agrochemicals.[1] The subject of this guide, 3-hydroxy-4-methoxypyridine, is a valuable starting material, and the ability to selectively introduce a trifluoromethyl group opens avenues for the synthesis of novel compounds with potentially enhanced biological activity.

This document provides a detailed guide to the synthetic strategies for the trifluoromethylation of 3-hydroxy-4-methoxypyridine, with a focus on explaining the rationale behind the choice of reagents and reaction conditions. We will explore direct C-H trifluoromethylation approaches and a two-step strategy involving a pre-functionalized intermediate.

Synthetic Strategies: Navigating the Trifluoromethylation of an Electron-Rich Pyridine

The trifluoromethylation of 3-hydroxy-4-methoxypyridine presents a unique challenge due to the presence of two electron-donating groups, a hydroxyl and a methoxy group, on the pyridine ring. These substituents activate the ring towards electrophilic attack but also introduce complexity in controlling the regioselectivity of the reaction. The hydroxyl group can also undergo O-trifluoromethylation as a potential side reaction. Two primary strategies are considered for the introduction of a trifluoromethyl group onto this substrate: direct C-H trifluoromethylation and trifluoromethylation of a pre-functionalized pyridine.

Strategy 1: Direct C-H Trifluoromethylation via a Radical Pathway

Direct C-H functionalization is an atom-economical and efficient approach. For electron-rich systems like 3-hydroxy-4-methoxypyridine, a radical trifluoromethylation approach is often suitable. The trifluoromethyl radical (•CF3) is a neutral, electrophilic species that can attack electron-rich aromatic rings.[2]

Mechanism of Radical Trifluoromethylation:

The general mechanism involves the generation of a trifluoromethyl radical from a suitable precursor. This radical then adds to the pyridine ring to form a radical cation intermediate, which is subsequently oxidized and deprotonated to yield the trifluoromethylated product.

G cluster_0 Radical Generation cluster_1 Pyridine Activation and Reaction Reagent CF3 Source (e.g., Langlois' Reagent) CF3_radical •CF3 Reagent->CF3_radical Activation Initiator Initiator (e.g., Light, Oxidant) Initiator->Reagent Pyridine 3-hydroxy-4-methoxypyridine CF3_radical->Pyridine Radical_Adduct Radical Adduct Pyridine->Radical_Adduct Radical Addition Product Trifluoromethylated Pyridine Radical_Adduct->Product Oxidation & Deprotonation G cluster_0 Formation of Cu-CF3 cluster_1 Catalytic Cycle CuI Cu(I) Source CuCF3 [CuCF3] CuI->CuCF3 TMSCF3 TMSCF3 TMSCF3->CuCF3 ArI Iodo-hydroxymethoxypyridine CuCF3->ArI Ox_Add Oxidative Addition [Ar-Cu(III)(CF3)I] ArI->Ox_Add Oxidative Addition Product Trifluoromethylated Pyridine Ox_Add->Product Reductive Elimination Product->CuI Regeneration of Cu(I)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Hydroxy-4-Methoxy-2-(Trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine , a highly functionalized heterocyclic core often encountered in kinase inhibitor and proton pump inhibitor (PPI) research.

The synthesis of this molecule presents a classic "electronic conflict": the electron-donating methoxy and hydroxy groups deactivate the ring toward nucleophilic attack (necessary for introducing CF₃ via SₙAr), while the pyridine nitrogen directs reactivity to the C2/C6 positions, creating regioselectivity challenges.

User Interface: Select Your Issue
  • [Issue A] Reaction stalls or low conversion during CF₃ introduction.

  • [Issue B] Poor Regioselectivity (Mixture of C2-CF₃ and C6-CF₃ isomers).

  • [Issue C] Product loss during aqueous workup (Zwitterionic solubility).

  • [Issue D] De-halogenation observed instead of Trifluoromethylation.

Part 1: Critical Process Parameters (CPPs)

Before troubleshooting, verify your baseline parameters against this optimized control table.

ParameterStandard RangeCritical Impact
Precursor Purity >98% (HPLC)2-iodo/bromo precursors must be free of protic impurities (water/alcohols) which quench Cu-CF₃ species.
Protecting Group (C3-OH) MOM (Methoxymethyl) or Bn (Benzyl)CRITICAL: Free -OH groups poison Cu-catalysts and quench radical species. Never attempt direct CF₃ coupling on the free phenol.
CF₃ Source TMSCF₃ (Ruppert-Prakash) or CuCF₃ (pre-formed)Langlois reagent (CF₃SO₂Na) is cheaper but yields poor regioselectivity for this specific substitution pattern.
Solvent O₂ Levels <10 ppmOxygen intercepts the CF₃ radical in oxidative pathways, leading to phenols or decomposition.
Ligand Stoichiometry 10-20 mol% Phenanthroline1,10-Phenanthroline stabilizes the Cu-CF₃ intermediate, preventing disproportionation.
Part 2: Troubleshooting Guide (Q&A Format)
Scenario 1: The "Stalled" Cross-Coupling

User Question: "I am using a copper-mediated cross-coupling on 2-iodo-3-(methoxymethoxy)-4-methoxypyridine with TMSCF₃. The reaction turns dark brown, but LCMS shows 60% starting material remaining after 24h. Adding more catalyst doesn't help."

Technical Diagnosis: This is a classic symptom of "Ligand Exchange Stagnation." The active species, [(Phen)Cu-CF₃], is thermally unstable above 60°C but kinetically inert below 40°C. Furthermore, the iodide byproduct inhibits the reaction by re-coordinating to Copper.

Corrective Protocol:

  • The "KF/CuI" Spike: Do not just add TMSCF₃. You must generate the active "ate" complex. Ensure you are using KF (Potassium Fluoride) and CuI in a 1:1 ratio with TMSCF₃.

  • Scavenge the Iodide: Add Ag₂CO₃ (0.5 equiv) or AgF . Silver precipitates the iodide leaving group (as AgI), driving the equilibrium forward.

  • Temperature Ramp: Start the reaction at 25°C for 1 hour to form the Cu-CF₃ species, then rapidly ramp to 80°C. A slow ramp allows the active species to decompose before coupling.

Scenario 2: The Regioselectivity Nightmare (Radical Route)

User Question: "I tried the cheaper Minisci reaction using sodium triflinate (Langlois Reagent) on 3-hydroxy-4-methoxypyridine. I got a 30% yield, but it looks like a 1:1 mixture of the 2-CF₃ and 6-CF₃ isomers. How do I force it to the 2-position?"

Technical Diagnosis: Radical trifluoromethylation is governed by SOMO-HOMO interactions. The nucleophilic radical (•CF₃) attacks the most electron-deficient position.

  • C2: Inductively activated by Nitrogen (electron-deficient).

  • C6: Also activated by Nitrogen, but sterically less hindered than C2 (which is flanked by the C3-OH).

  • Result: Without a blocking group, C6 is kinetically favored due to sterics.

Corrective Protocol:

  • Block the C6 Position: This is the only reliable high-yield method.

    • Step A: Brominate C6 (highly selective).

    • Step B: Perform Minisci CF₃ reaction (forces attack at C2).

    • Step C: Hydrogenolysis (Pd/C, H₂) to remove the C6-Br.

  • Switch to Electrophilic Cyanation first: Introduce a CN group at C2 (often more regioselective), then convert CN → CF₃ (via acid hydrolysis to COOH → reaction with SF₄), though this is chemically harsh.

  • Recommendation: Abandon the radical route for this specific substrate. Use the Directed Ortho-Lithiation (DoM) strategy:

    • Protect C3-OH as O-Carbamate (strong director).

    • Lithiate with LDA (directs exclusively to C2).

    • Quench with I₂ → Cu-mediated CF₃ coupling.

Scenario 3: The "Disappearing Product" (Isolation)

User Question: "My crude NMR looks great, but after aqueous workup and column chromatography, I lost 80% of my mass. The product is 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine."

Technical Diagnosis: You are dealing with a Zwitterionic Trap .

  • The Pyridine Nitrogen is basic (pKa ~4-5).

  • The 3-OH group is acidic (pKa ~8, lowered by the electron-withdrawing CF₃ group).

  • Result: At neutral pH (workup), the molecule exists as a zwitterion or salt, which is highly water-soluble. Silica gel chromatography (acidic) can irreversibly bind the basic pyridine.

Corrective Protocol:

  • Isoelectric Extraction:

    • Do not wash with neutral water.

    • Adjust aqueous layer pH to 4.5 - 5.0 (Isoelectric point) to maximize the neutral, non-ionic form before extracting with DCM/Isopropanol (3:1).

  • Column Additive: Use 1% Triethylamine in your eluent to deactivate silica protons, preventing the pyridine from "sticking" to the column.

  • Alternative: Isolate as the Hydrochloride salt. Bubble HCl gas into the organic extract and filter the precipitate.

Part 3: Visualizing the Logic Flow

The following diagram illustrates the decision matrix for selecting the synthetic route based on available precursors and observed failures.

SynthesisOptimization Start Target: 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine Decision1 Do you have 2-Halo precursor? Start->Decision1 RouteA Route A: Cross-Coupling (Cu-mediated) Decision1->RouteA Yes (2-Iodo/Bromo) RouteB Route B: C-H Functionalization (Radical/Minisci) Decision1->RouteB No (Pyridine-3-ol) IssueA1 Problem: Protodehalogenation (Product is 2-H instead of 2-CF3) RouteA->IssueA1 IssueA2 Problem: Low Conversion RouteA->IssueA2 IssueB1 Problem: C6 Regioisomer RouteB->IssueB1 FixA1 Solution: Exclude Water Use dry KF/Ag2CO3 additives IssueA1->FixA1 Workup Purification Phase FixA1->Workup FixA2 Solution: Use Phenanthroline ligand Ramp temp 25C -> 80C IssueA2->FixA2 FixA2->Workup FixB1 Solution: Block C6 w/ Bromine or Switch to Lithiation (DoM) IssueB1->FixB1 FixB1->Workup IssueC1 Problem: Low Recovery (Water Soluble) Workup->IssueC1 FixC1 Solution: Adjust pH to 5.0 Extract w/ DCM:IPA (3:1) IssueC1->FixC1

Caption: Decision tree for optimizing the synthesis of 2-CF3-3-OH-pyridines, addressing specific failure modes in cross-coupling and radical pathways.

Part 4: Validated Experimental Protocol (Route A Optimization)

This protocol utilizes the "Ligand-Stabilized" approach to maximize yield.

Reagents:

  • Substrate: 2-iodo-3-(methoxymethoxy)-4-methoxypyridine (1.0 equiv)

  • Reagent: TMSCF₃ (2.0 equiv)

  • Catalyst: CuI (0.2 equiv), 1,10-Phenanthroline (0.2 equiv)

  • Additive: Ag₂CO₃ (0.5 equiv), KF (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix CuI and Phenanthroline in DMF. Stir for 20 mins until a clear, dark solution forms.

  • Activation: Add KF and Ag₂CO₃. Stir for 5 mins.

  • Addition: Add the substrate and TMSCF₃ at Room Temperature .

  • Induction: Stir at 25°C for 60 minutes. Note: This allows the formation of the (Phen)Cu-CF₃ species without thermal decomposition.

  • Coupling: Heat the reaction mixture to 80°C for 16 hours.

  • Quench: Cool to RT. Dilute with Et₂O. Filter through Celite to remove Silver salts.

  • Deprotection (One-Pot Optional): Treat crude with 6M HCl to remove the MOM group and generate the final 3-OH product.

References
  • Copper-Mediated Trifluoromethylation Mechanisms

    • Title: Progress in copper-catalyzed trifluoromethylation.[1][2]

    • Source: Beilstein Journal of Organic Chemistry (2018).
    • URL:[Link]

  • Regioselectivity in Pyridine Functionalization

    • Title: Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)
    • Source: The Chemical Record (2023).[3]

    • URL:[Link]

  • Purification of Zwitterionic Heterocycles

    • Title: Isolation/purification of zwitterionic phospholipid (Analogous Methodologies).[4]

    • Source: ChemPros / Reddit Scientific Discussion (2025).
    • URL:[Link](Note: Generalized reference for zwitterionic extraction techniques).

  • Copper-Catalyzed Trifluoromethylation of Alkoxypyridines

    • Title: Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives.[1]

    • Source: Molecules (2020).[1][5][6]

    • URL:[Link]

Sources

Removing regioisomeric impurities from 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine . This document is structured to provide autonomous, high-level troubleshooting for researchers encountering regioisomeric heterogeneity in their synthetic workflows.

Executive Summary & Molecule Profile

Target Molecule: 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine Common Application: Key scaffold for Proton Pump Inhibitors (PPIs) and kinase inhibitors. Critical Challenge: The electron-withdrawing trifluoromethyl (-CF3) group at the C2 position significantly alters the pKa and solubility profile compared to non-fluorinated analogs. The most persistent impurities are typically:

  • The Regioisomer: 4-hydroxy-3-methoxy-2-(trifluoromethyl)pyridine (often exists as the 4-pyridone tautomer).

  • The Over-Methylated Byproduct: 3,4-dimethoxy-2-(trifluoromethyl)pyridine.

This guide provides a self-validating workflow to isolate the target based on acidity differentials and tautomeric solubility .

Diagnostic & Identification (Q&A)

Q: How do I definitively distinguish the target from its 4-hydroxy regioisomer using standard analytics?

A: You cannot rely solely on LC-MS as they share identical mass (


). You must use 1H-NMR  and 19F-NMR  to observe the coupling constants and chemical shifts.
FeatureTarget (3-OH, 4-OMe) Impurity (4-OH/Pyridone, 3-OMe)
1H-NMR (Aromatic) Two doublets with

(typical pyridine ortho-coupling).
Broader singlets or smaller coupling if in pyridone form (NH tautomer).
19F-NMR Sharp singlet (approx -65 to -68 ppm).Often shifted downfield; may appear broadened due to H-bonding in the pyridone form.
Solubility (DCM) High . Behaves like a lipophilic phenol.Low . Pyridones form H-bond networks and are sparingly soluble in non-polar solvents.

Diagnostic Check: Dissolve 50 mg of crude solid in 2 mL of Dichloromethane (DCM). If a significant white solid remains undissolved, filter and analyze it. It is likely the 4-pyridone regioisomer .

Chemical Separation Protocols (The Core Workflow)

Q: Chromatography is failing to separate the isomers. Is there a chemical workup alternative?

A: Yes. We utilize the "pKa Swing" method. The -CF3 group at C2 makes the C3-hydroxyl group significantly more acidic (pKa


 7.5–8.5) than a standard pyridine phenol, but less acidic than a carboxylic acid. The 3,4-dimethoxy impurity is neutral.[1]
Protocol: The Differential pH Extraction

Prerequisite: Ensure the crude mixture is free of the insoluble 4-pyridone impurity (via DCM filtration described above).

Step 1: Solubilization Dissolve the crude mixture in Ethyl Acetate (EtOAc) or DCM (10 mL/g).

Step 2: Removal of Neutral Impurities (Dimethoxy species)

  • Extract the organic layer with 0.5 M NaOH (2x volume).

    • Mechanism:[2][3][4][5][6] The Target (3-OH) deprotonates and moves to the Aqueous Phase (as the sodium phenolate).

    • Mechanism:[2][3][4][5][6] The Neutral Impurity (3,4-dimethoxy) stays in the Organic Phase .

  • Validation Point: Check the pH of the aqueous layer.[7] It must be >12.

  • Separate layers.[6][7] Keep the Aqueous Layer . Discard Organic (after TLC confirmation).

Step 3: Recovery of Target

  • Cool the aqueous layer to 0–5 °C.

  • Slowly acidify with 1 M HCl or Glacial Acetic Acid to pH

    
     5–6.
    
    • Caution: Do not drop to pH < 2, or you may protonate the pyridine nitrogen, making it water-soluble again (as the pyridinium salt).

  • Extract the cloudy aqueous mixture with DCM (3x).

  • Dry (MgSO4), filter, and concentrate.

Chromatographic Troubleshooting

Q: My peak shape is tailing severely on C18. How do I fix this?

A: Tailing in pyridine derivatives is caused by the interaction of the basic nitrogen lone pair with residual silanols on the silica backbone.[2]

The Fix:

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or 10 mM Ammonium Acetate to the aqueous mobile phase. This blocks silanol sites.[2]

  • Stationary Phase: Switch from standard C18 to a Phenyl-Hexyl or Polar-Embedded (Amide) column. The pi-pi interactions offered by Phenyl-Hexyl phases often provide superior selectivity for regioisomers with different electron density distributions.

Q: What is the recommended Flash Chromatography condition?

A: Do not use pure silica with MeOH/DCM if you can avoid it.

  • Recommended System: Hexane/Ethyl Acetate with 1% Acetic Acid .

  • Why? The acid keeps the phenolic proton attached (suppressing ionization), sharpening the peak and preventing streaking.

Visualized Workflows

Diagram 1: Purification Decision Tree

This logic flow guides you through the physical and chemical separation steps based on the impurity profile.

PurificationWorkflow Start Crude Mixture (3-OH Target + Regioisomers) SolubilityCheck Step 1: Dissolve in DCM Start->SolubilityCheck Filter Filtration SolubilityCheck->Filter Solid Solid Residue: 4-Pyridone Impurity (Discard) Filter->Solid Insoluble Filtrate Filtrate: Target + Neutral Impurities Filter->Filtrate Soluble Extraction Step 2: Extract with 0.5M NaOH Filtrate->Extraction OrgLayer Organic Layer: 3,4-Dimethoxy Impurity (Discard) Extraction->OrgLayer Neutrals stay AqLayer Aqueous Layer (pH > 12): Target as Na-Salt Extraction->AqLayer Target ionizes Acidification Step 3: Acidify to pH 5-6 (Re-protonate Phenol) AqLayer->Acidification FinalExtract Extract into DCM -> Dry -> Concentrate Acidification->FinalExtract

Caption: Logical workflow for removing insoluble pyridone isomers and neutral methylated impurities via solubility and pH switching.

References & Authority

  • Pyridine Regioisomer Separation:

    • Context: Separation of pyridine isomers often relies on the distinct pKa values induced by substituents. The 3-hydroxy group is phenolic, while 4-hydroxy isomers typically tautomerize to pyridones.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General reference for Pyridine Tautomerism).

  • Trifluoromethyl Group Effects:

    • Context: The CF3 group is strongly electron-withdrawing, lowering the pKa of ortho/para protons and adjacent hydroxyl groups. This acidity is key to the extraction protocol.

    • Source: Schlosser, M. (2006). "The 2-(Trifluoromethyl)pyridine Moiety: A Key Building Block." Angewandte Chemie International Edition.

  • Chromatographic Tailing Solutions:

    • Context: Use of TEA or Ammonium Acetate to suppress silanol interactions for basic heterocycles.

    • Source: BenchChem Technical Support.[2] "Chromatographic Purification of Pyridine Derivatives."

  • Synthesis of Hydroxy-Trifluoromethyl Pyridines:

    • Context: Synthesis often involves hydrolysis of chloro-derivatives or cyclization, leading to specific impurity profiles.

    • Source: Patent EP0966441B1. "Process for preparing 2-hydroxy-6-trifluoromethylpyridine." (Analogous chemistry demonstrating hydrolysis byproducts).

Sources

Validation & Comparative

Technical Guide: Bioisosteric Optimization of 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth bioisosteric analysis of the 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine scaffold. This analysis is designed for medicinal chemists and drug discovery scientists focusing on lead optimization, metabolic stability, and physicochemical tuning.

Executive Summary

The 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine scaffold represents a highly functionalized pharmacophore combining electronic "push-pull" dynamics with specific intramolecular interactions. The electron-withdrawing trifluoromethyl (CF₃) group at C2 significantly modulates the acidity of the C3-hydroxyl group, while the C4-methoxy group acts as both a steric handle and a hydrogen bond acceptor.

This guide evaluates three distinct bioisosteric strategies to optimize this scaffold:

  • Metabolic Blocking: Preventing O-dealkylation and Glucuronidation.

  • Electronic Tuning: Modulating pKₐ for permeability.

  • Lipophilic Shifting: Adjusting LogD without compromising potency.

Part 1: The Parent Scaffold Analysis

Before modifying the structure, we must understand the baseline physicochemical profile. The unique arrangement of substituents creates a specific "molecular personality."

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Acid/Base Character: The 2-CF₃ group (strong

    
    -withdrawing) lowers the electron density of the pyridine ring. This drastically reduces the basicity of the pyridine nitrogen (predicted pKₐ < 1.0) and increases the acidity of the 3-OH group (predicted pKₐ 6.5–7.5), making it a significant H-bond donor at physiological pH.
    
  • Intramolecular Hydrogen Bonding: A critical feature is the potential 5-membered intramolecular hydrogen bond between the 3-OH (donor) and the 4-OMe (acceptor) . This interaction "masks" the polar surface area (PSA), improving passive membrane permeability despite the presence of two polar heteroatoms.

  • Metabolic Liabilities:

    • 3-OH: High susceptibility to Phase II conjugation (Glucuronidation/Sulfation).

    • 4-OMe: Susceptible to Phase I oxidative O-demethylation by CYPs (e.g., CYP2D6).

Structural Logic Diagram

The following diagram illustrates the functional roles of each substituent on the parent scaffold.

ScaffoldAnalysis Parent Parent Scaffold 3-OH-4-OMe-2-CF3-Pyridine CF3 2-CF3 Group (Electron Withdrawing) Parent->CF3 Lowers pKa Increases Lipophilicity OH 3-OH Group (H-Bond Donor) Parent->OH Phase II Liability Solubility Handle OMe 4-OMe Group (H-Bond Acceptor) Parent->OMe Phase I Liability Steric Bulk CF3->OH Increases Acidity OH->OMe Intramolecular H-Bond (Masks PSA)

Figure 1: Functional decomposition of the parent scaffold highlighting electronic and steric interactions.

Part 2: Bioisosteric Candidates & Comparison[10]

We propose three targeted bioisosteres to address specific liabilities of the parent molecule.

Candidate A: The "Metabolic Shield" (Difluoromethoxy Analog)

Modification: Replace 4-OMe with 4-OCF₂H .

  • Rationale: The C-H bonds in the methoxy group are weak and prone to oxidation. Fluorination strengthens these bonds (C-F bond energy > C-H), blocking O-dealkylation while retaining the H-bond acceptor capability (though reduced).

  • Trade-off: Increases lipophilicity (LogP) and lowers water solubility.

Candidate B: The "Fluorine Scan" (De-hydroxylated Analog)

Modification: Replace 3-OH with 3-F .

  • Rationale: Fluorine is a classic isostere for OH due to similar Van der Waals radii. This removes the primary site of glucuronidation and the H-bond donor capability.

  • Trade-off: Loss of the H-bond donor may abolish binding if the OH interacts with the target protein. It also breaks the intramolecular H-bond with the 4-position.

Candidate C: The "Steric & Electronic" Shift (Chloro Analog)

Modification: Replace 2-CF₃ with 2-Cl .

  • Rationale: The CF₃ group is bulky (approx. equivalent to isopropyl). Chlorine is smaller and less lipophilic but still electron-withdrawing. This substitution is useful if the CF₃ group causes steric clash or excessive lipophilicity.

  • Trade-off: The 2-Cl is chemically reactive (potential for S_NAr displacement by nucleophiles like glutathione), which could introduce toxicity.

Comparative Data Table (Predicted)
PropertyParent (2-CF₃, 3-OH, 4-OMe)Cand.[1] A (4-OCF₂H)Cand. B (3-F)Cand. C (2-Cl)
MW 221.1257.1223.1187.6
cLogP ~2.1~2.8~2.6~1.6
pKₐ (OH) 6.8 (Acidic)6.2 (More Acidic)N/A7.9 (Less Acidic)
Metabolic Stability Low (Phase I & II)High (Phase I blocked)High (Phase II blocked)Moderate (Reactive?)
H-Bond Donor Yes (1)Yes (1)NoYes (1)
TPSA (Ų) ~55~55~35~55

Part 3: Experimental Performance Evaluation

To objectively select the best bioisostere, the following experimental protocols must be executed.

Protocol 1: Metabolic Stability (Microsomal Stability Assay)

Objective: Determine the intrinsic clearance (


) and identify the primary metabolic soft spots (e.g., O-demethylation vs. Glucuronidation).

Methodology:

  • Incubation: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Initiate reaction with NADPH (1 mM). Include a "No NADPH" control to check for chemical instability.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .
Protocol 2: pKₐ Determination (Spectrophotometric Titration)

Objective: Verify the acidity of the 3-OH group, which dictates ionization state at physiological pH.

Methodology:

  • Preparation: Dissolve compound in a mixed solvent system (e.g., methanol/water) to ensure solubility, then extrapolate to 0% organic solvent (Yasuda-Shedlovsky procedure).

  • Titration: Titrate from pH 2.0 to pH 12.0 using standardized HCl and NaOH.

  • Detection: Monitor UV-Vis absorption spectra (200–400 nm) at each pH step. The shift in

    
     (bathochromic shift upon deprotonation of phenol) allows calculation of pKₐ.
    
  • Validation: Use 4-nitrophenol as a reference standard.

Protocol 3: Lipophilicity (Shake-Flask LogD₇.₄)

Objective: Measure distribution coefficient at physiological pH to predict membrane permeability.

Methodology:

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Shake phases for 24 hours to pre-saturate.

  • Partitioning: Add compound, shake for 1 hour, centrifuge to separate phases.

  • Quantification: Analyze both phases by HPLC-UV.

  • Calculation:

    
    .
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_assays Parallel Screening Assays Start Compound Synthesis QC QC: Purity > 95% (LC-MS / NMR) Start->QC Assay1 HLM Stability (Metabolic Clearance) QC->Assay1 Assay2 pKₐ Determination (Ionization State) QC->Assay2 Assay3 LogD Shake-Flask (Lipophilicity) QC->Assay3 Decision Data Synthesis & Lead Selection Assay1->Decision Target: t1/2 > 30 min Assay2->Decision Target: Neutral at pH 7.4? Assay3->Decision Target: 1 < LogD < 3

Figure 2: Integrated experimental workflow for validating bioisosteric replacements.

Part 4: Synthesis & Recommendations

Critical Design Considerations
  • The "Magic Methyl" Effect: If the 3-OH is not essential for binding, consider the 3-Me analog. It is metabolically stable and lipophilic but lacks the donor capability.

  • The Pyrimidine Switch: If the parent pyridine is too basic (unlikely with 2-CF₃) or has patent issues, switching to a Pyrimidine core (e.g., 5-hydroxy-4-methoxy-2-(trifluoromethyl)pyrimidine) will further lower the pKₐ and increase solubility, though it may reduce permeability.

Final Recommendation

For the 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine scaffold:

  • Best for Metabolic Stability: Candidate A (4-OCF₂H) . It preserves the H-bond acceptor nature and the intramolecular H-bond while blocking the primary metabolic soft spot.[2]

  • Best for Permeability: Parent Scaffold . The intramolecular H-bond is a unique feature that should only be disrupted if absolutely necessary.

  • Best for Potency (Hypothetical): If the 3-OH is a donor to the receptor, Candidate C (2-Cl) may offer a tighter fit if the CF₃ pocket is restricted, without losing the OH interaction.

References

  • Bioisosterism of Fluorine

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Physicochemical Properties of Pyridines

    • PubChem Compound Summary for 2-Hydroxy-3-trifluoromethylpyridine (Tautomer/Isomer reference). Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Intramolecular Hydrogen Bonding in Drug Design

    • Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Trifluoromethyl Group Properties: Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry.

Sources

Crystal structure determination of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine

Executive Summary & Structural Context

Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.

The structural determination of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine presents a classic "Class II" crystallographic challenge. This molecule combines two antagonistic structural features:

  • The 2-Trifluoromethyl (

    
    ) Group:  A bulky, lipophilic moiety notoriously prone to rotational disorder in the solid state.
    
  • The 3-Hydroxy Pyridine Core: A motif capable of keto-enol tautomerism (hydroxypyridine

    
     pyridone).[1][2] While the electron-withdrawing 
    
    
    
    group at the 2-position reduces the basicity of the ring nitrogen—likely favoring the hydroxy (enol) tautomer—solid-state packing forces can unexpectedly stabilize the zwitterionic pyridone form.

This guide objectively compares the three primary elucidation pathways (SC-XRD, PXRD, and NMR/CSP) and provides a validated protocol for the definitive method: Single Crystal X-Ray Diffraction.

Comparative Analysis of Elucidation Methods

The following decision matrix compares the efficacy of available techniques for resolving the specific tautomeric and conformational challenges of the target molecule.

FeatureMethod A: SC-XRD (Single Crystal X-Ray Diffraction)Method B: PXRD (Powder X-Ray Diffraction)Method C: ssNMR + CSP (Solid-State NMR + Prediction)
Primary Output 3D Atomic Coordinates (XYZ)Bulk Phase Fingerprint (2

)
Local Atomic Environment
Resolution Atomic (< 0.8 Å)Microcrystalline (Lattice parameters)Nuclear Magnetic Environment
Tautomer ID Definitive. Direct observation of H-atom positions (via difference Fourier maps).Inferred. Requires Rietveld refinement; often ambiguous for H-atoms.High. Chemical shift anisotropy distinguishes N-H vs. N:

Handling
Models rotational disorder using split-site refinement (PART commands).Difficult to model dynamic disorder; peaks broaden.Excellent for dynamics; can measure

rotation rates.
Sample Req. Single crystal (

mm in one dimension).
~10–50 mg bulk powder.~50–100 mg powder.
Throughput Low (24–48 hrs per sample).High (15 mins per sample).Low (Days for acquisition + calc).
Cost High (Instrument + Specialist time).Low (Routine).Very High (Instrument time + CPU).
Scientific Recommendation

For 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine , SC-XRD is the mandatory primary method due to the necessity of locating the hydroxyl proton to confirm the tautomer and the intramolecular hydrogen bond between the 3-OH and 4-OMe groups. PXRD should serve only as a quality control tool for bulk batch consistency.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting the appropriate method based on sample availability and data requirements.

StructuralElucidation Start Target: 3-hydroxy-4-methoxy- 2-(trifluoromethyl)pyridine Screen Solubility & Polymorph Screen Start->Screen CrystalCheck Single Crystals Available? Screen->CrystalCheck SCXRD Method A: SC-XRD (Low Temperature 100K) CrystalCheck->SCXRD Yes (>50µm) PXRD Method B: PXRD (Transmission Mode) CrystalCheck->PXRD No (Powder only) Refinement Refinement Strategy: 1. Locate H (Difference Map) 2. Model CF3 Disorder (PART) SCXRD->Refinement ResultA Definitive Structure: Tautomer + H-Bonds Defined Refinement->ResultA Rietveld Rietveld Refinement (Constraints required) PXRD->Rietveld ResultB Phase ID / Crystallinity (No Proton Position) Rietveld->ResultB CSP Method C: CSP + ssNMR (Computational Prediction) ResultB->CSP Ambiguous Tautomer? ResultC Probabilistic Model CSP->ResultC

Caption: Workflow for structural determination. SC-XRD is prioritized for tautomer resolution, with CSP/ssNMR as a fallback if single crystals cannot be grown.

Detailed Protocol: Single Crystal X-Ray Diffraction

Objective: Obtain an R-factor


 and explicitly locate the 3-OH proton to confirm the enol tautomer.
Phase 1: Crystallization (The "Difficult Class II" Strategy)

The 2-


 group increases lipophilicity, while the 3-OH provides H-bond donation.
  • Solvent Selection: Avoid alcohols (which compete with the 3-OH/4-OMe intramolecular bond). Use Dichloromethane (DCM)/Hexane or Toluene .

  • Technique: Slow Evaporation is often too fast for fluorinated pyridines. Use Vapor Diffusion .

    • Inner vial: 10 mg analyte in 0.5 mL DCM.

    • Outer vial: 3 mL Hexane (antisolvent).

    • Condition: Seal and store at 4°C. The lower temperature reduces the kinetic energy of the

      
       rotation, promoting ordered packing.
      
Phase 2: Data Collection
  • Instrument: Diffractometer with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Temperature Control (CRITICAL): Data must be collected at 100 K (or lower) .

    • Reasoning: At room temperature (298 K), the

      
       group will likely exhibit free rotation (dynamic disorder), appearing as a torus of electron density rather than three distinct fluorine atoms. Cooling "freezes" this rotation into static disorder or a fully ordered state [1, 2].
      
Phase 3: Structure Solution & Refinement (SHELX Protocol)

This is the most challenging step for this molecule.

Step 1: Initial Solution Use intrinsic phasing (SHELXT) to locate the Pyridine ring, the OMe oxygen, and the


 carbon.

Step 2: Handling


 Disorder 
If the Fluorine atoms appear as smeared ellipsoids or split peaks in the difference map (

), apply a Split-Site Model :
  • Assign the major component (e.g., 60% occupancy) to PART 1 and the minor component (40%) to PART 2.

  • Restraints: Apply soft geometric restraints to maintain chemically reasonable C-F bond lengths (1.33 Å) and F-C-F angles.

    • DFIX 1.33 C2 F1 C2 F2 C2 F3 (Restrain bond lengths)

    • SIMU 0.01 F1 F2 F3 (Similar ADP vibration)

    • DELU 0.01 F1 F2 F3 (Rigid bond restraint)

Step 3: Tautomer Assignment (The "Smoking Gun") To distinguish the 3-hydroxy form from the pyridone form:

  • Locate the highest residual electron density peak near the O(3) atom in the difference Fourier map.

  • If a peak is found ~0.82 Å from O(3) and oriented toward O(4) (methoxy), this confirms the Intramolecular Hydrogen Bond .

  • Validation: Check the C3-O3 bond length.

    • C-OH (single bond)

      
       1.34–1.36 Å.
      
    • C=O (double bond/pyridone)

      
       1.24–1.26 Å.
      
    • Prediction: The 2-

      
       group is electron-withdrawing, reducing ring basicity and destabilizing the protonated nitrogen. The structure will likely be the 3-hydroxy enol , stabilized by an intramolecular H-bond to the 4-methoxy group [3].
      

Mechanism of Action: Tautomeric Stabilization

The following diagram explains the competing forces determining the final crystal structure.

Tautomerism Enol Enol Form (3-Hydroxy) Keto Keto Form (3-Pyridone) Enol->Keto Tautomerism (Solution) CF3 2-CF3 Group (Electron Withdrawing) CF3->Enol Destabilizes NH+ (Keto) HBond Intramolecular H-Bond (3-OH ... 4-OMe) HBond->Enol Locks Proton on O Lattice Crystal Lattice Energy Lattice->Keto Intermolecular H-Bonds (Sometimes favors)

Caption: Mechanistic factors influencing the solid-state form. Electronic effects (CF3) and H-bonding favor the Enol form.

References

  • Gilli, P., et al. (2019). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Explains the resonance-assisted hydrogen bonding in hydroxypyridines).
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Academic Press. (Definitive source on pyridone/hydroxypyridine equilibrium constants and substituent effects).
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link (Standard protocol for handling CF3 disorder).

  • Desiraju, G. R. (2002). "Hydrogen bridges in crystal engineering: Interactions without borders." Accounts of Chemical Research, 35(7), 565-573. Link (Context for fluorine-mediated packing).

Sources

A Senior Application Scientist's Guide to Purity Validation of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the structural motif of trifluoromethylpyridine (TFMP) has become increasingly vital for developing novel bioactive compounds.[1] The compound 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine is a key intermediate whose purity is paramount, directly influencing the safety, efficacy, and reproducibility of downstream applications. Adherence to Good Manufacturing Practices (GMP) is crucial in ensuring the quality of such active pharmaceutical ingredients (APIs), covering all aspects from raw materials to final production.[2][3][4][5][6]

This guide provides an in-depth comparison of analytical methodologies for validating the purity of this specific fluorinated pyridine. While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity analysis,[7] this guide will begin by focusing on the foundational technique of elemental analysis. We will then explore a suite of orthogonal methods, which measure the same attribute through different scientific principles, thereby providing a more robust and comprehensive purity assessment.[8][9]

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for characterizing new chemical entities. It provides a fundamental measure of a compound's purity by comparing its experimentally determined elemental composition to the theoretical values derived from its molecular formula.[10] For a novel compound like 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, this technique serves as a primary confirmation of its empirical formula.

The Challenge of Fluorinated Compounds

The presence of a trifluoromethyl group introduces a specific challenge. During the high-temperature combustion process inherent to elemental analysis, fluorine-containing compounds can form aggressive byproducts like hydrogen fluoride (HF).[11] These byproducts can react with the quartz combustion reactor and the catalysts, potentially compromising the accuracy and robustness of the analytical system.[12] Modern elemental analyzers, such as the Thermo Scientific FlashSmart EA, overcome this by incorporating specialized fluorine adsorbers (e.g., FluoAdso) in the combustion zone to trap these reactive species, thus protecting the instrument and ensuring accurate results.[12] It is important to note that the presence of fluorine can sometimes interfere with sulfur determination, so a dedicated CHN analysis is often preferred for fluorinated samples.[13]

Theoretical vs. Experimental Composition

The first step in validation is calculating the theoretical elemental composition of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine (Molecular Formula: C₇H₆F₃NO₂).

Molecular Weight: 193.12 g/mol

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.011784.07743.54%
Hydrogen (H)1.00866.0483.13%
Fluorine (F)18.998356.99429.51%
Nitrogen (N)14.007114.0077.25%
Oxygen (O)15.999231.99816.57%

This table outlines the theoretical elemental composition based on the compound's molecular formula. This calculation is a prerequisite for elemental analysis validation.

A high-purity sample should yield experimental CHN values that align closely with these theoretical percentages, typically within a ±0.4% tolerance, a common benchmark in academic and industrial settings.[10][14]

Experimental Protocol: CHN Analysis

The following is a generalized protocol for the CHN analysis of our target compound using a modern combustion-based elemental analyzer.

  • Instrument Calibration: Calibrate the instrument using a certified standard with a known elemental composition, such as acetanilide.[12]

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine sample into a tin capsule.

  • Combustion: The sample is introduced into the combustion reactor, which is heated to approximately 900-1200°C.[13] The sample undergoes flash combustion in a pure oxygen environment.

  • Reduction and Separation: The resulting gases (CO₂, H₂O, N₂, and fluorine-containing byproducts) are passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated using a gas chromatography (GC) column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas, which is then used to calculate the percentage of C, H, and N in the original sample.[12]

Workflow for Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Accurately weigh 1-3 mg of sample in tin capsule combustion Flash Combustion (~1000°C in O2) weigh->combustion Autosampler adsorption Fluorine Adsorption combustion->adsorption reduction Reduction of NOx to N2 adsorption->reduction separation GC Separation (CO2, H2O, N2) reduction->separation detection TCD Detection separation->detection calc Calculate Experimental %C, %H, %N detection->calc compare Compare with Theoretical % calc->compare result Purity Assessment (±0.4% tolerance) compare->result

Workflow for CHN Elemental Analysis.

Comparative Analysis: Orthogonal Purity Validation Methods

While elemental analysis confirms the empirical formula, it may not detect impurities with a similar elemental composition. Therefore, employing orthogonal methods is essential for a comprehensive purity profile.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution and sensitivity for detecting and quantifying impurities.[7] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from starting materials, by-products, and degradation products.[7]

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Purity Determination: Purity is typically calculated as the area percentage of the main peak relative to the total area of all detected peaks.

  • Strengths: Excellent for detecting non-volatile impurities. Highly sensitive and quantitative.

  • Limitations: May not detect impurities that do not have a UV chromophore or that co-elute with the main peak.

A typical starting point for a pyridine derivative like this would be a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with an acidic modifier like formic acid to ensure good peak shape for the basic pyridine nitrogen.[15]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination.[16] Unlike relative methods like HPLC, qNMR is a direct method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[16][17][18]

  • Principle: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[18][19]

  • Purity Determination: Calculated using an equation that relates the integrals, number of protons, molar masses, and weights of the analyte and the internal standard.[18]

  • Strengths: Provides structural information on both the analyte and any impurities in the same measurement.[16] Does not require a reference standard of the analyte itself.[16][20]

  • Limitations: Lower sensitivity compared to HPLC for detecting minor impurities. Requires careful selection of a non-overlapping internal standard.

For 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, both ¹H and ¹⁹F NMR could be utilized. ¹⁹F NMR would be particularly specific to the target compound and any fluorine-containing impurities.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that can determine the purity of highly crystalline materials.[21] The principle is based on the van't Hoff law, which describes the melting point depression and peak broadening caused by the presence of impurities.[22]

  • Principle: Measures the heat flow into a sample as it is heated through its melting transition. Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a broader range.[23]

  • Purity Determination: The purity is calculated from the shape of the melting endotherm. This method is most accurate for samples that are >95 mol% pure.[21]

  • Strengths: Provides a measure of absolute purity without the need for a reference standard.

  • Limitations: Only applicable to crystalline solids that do not decompose upon melting.[21] Impurities must be soluble in the melt but not in the solid.[21]

Mass Spectrometry (GC-MS or LC-MS)

Coupling chromatography with mass spectrometry provides an unparalleled ability to identify impurities.

  • Principle: After chromatographic separation, compounds are ionized, and their mass-to-charge ratio is measured. This allows for the determination of the molecular weight of impurities.

  • Purity Determination: While primarily used for identification, MS can be quantitative, especially when using an appropriate internal standard.

  • Strengths: Unambiguous identification of impurities, even at trace levels.

  • Limitations: Can be less quantitative than HPLC with UV detection unless specifically validated.

Synthesizing the Data: A Multi-Technique Approach

No single technique can definitively establish purity. A robust validation strategy leverages the strengths of multiple, orthogonal methods. For instance, an impurity that co-elutes with the main peak in HPLC might be easily resolved and quantified by qNMR. Similarly, elemental analysis provides a fundamental check on the empirical formula that no other method can.

Comparison of Purity Validation Techniques
TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis Combustion & DetectionElemental Composition (%C, %H, %N)Confirms empirical formula; Absolute method.Insensitive to impurities with similar elemental ratios; Lower precision than other methods.
HPLC-UV Differential PartitioningImpurity Profile (Area %)High sensitivity and resolution; Excellent for routine QC.Requires a reference standard for absolute quantification; May miss non-chromophoric or co-eluting impurities.[7][16]
qNMR Nuclear Magnetic ResonanceAbsolute Purity (wt%) & StructureDirect, absolute method; No analyte-specific standard needed; Provides structural data.[16][17]Lower sensitivity than HPLC; Requires soluble sample and certified internal standard.[18]
DSC Melting Point DepressionAbsolute Purity (mol%)Absolute method for high-purity crystalline solids.[22]Only for stable, crystalline solids; Less accurate for purity <95%.[21]
LC/GC-MS Mass-to-Charge RatioImpurity Identification (MW)High specificity for impurity identification.Quantification can be complex; Response factors vary significantly.
Decision Framework for Purity Analysis

start Purity Validation Required q1 New Chemical Entity? start->q1 q2 High Purity (>98%) & Crystalline? q1->q2 No out1 Elemental Analysis (Confirm Formula) q1->out1 Yes q3 Routine QC or Impurity Profiling? q2->q3 No out2 DSC (Absolute Purity) q2->out2 Yes out3 HPLC (Impurity Profile) q3->out3 Routine QC out4 qNMR (Absolute Purity) q3->out4 Absolute Purity out1->q2 out2->q3 out5 LC-MS/GC-MS (Impurity ID) out3->out5 out4->out5

Decision framework for selecting purity analysis methods.

Conclusion

Validating the purity of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine requires a multi-faceted analytical approach. Elemental analysis serves as the essential first step, confirming the fundamental elemental composition and providing a baseline measure of purity. However, due to its inherent limitations, it must be complemented by orthogonal techniques. High-resolution chromatography with HPLC is indispensable for detecting and quantifying process-related impurities, while qNMR offers a powerful, direct method for determining absolute purity without the need for an analyte-specific reference standard. For highly pure, crystalline material, DSC provides an excellent orthogonal confirmation. By integrating the data from these distinct analytical principles, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of this critical chemical intermediate.

References

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Creative Biolabs. Purity Determination by DSC.
  • Benchchem. (2025). Quantitative NMR (qNMR) for the Purity Assessment of 7-Bromochroman-3-OL: A Comparative Guide.
  • Benchchem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • Nader Amin & Tim Claridge. (2017). Quantitative NMR Spectroscopy.
  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
  • Mettler Toledo. DSC purity.
  • Slideshare. Prity determination by dsc.
  • ACS Publications. Determination of purity by differential scanning calorimetry (DSC).
  • Thermo Fisher Scientific. CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
  • TA Instruments. Purity Determination and DSC Tzero Technology.
  • analytica-world.com. (2007, November 27). Accurate elemental (CHN) analysis of perfluorinated compounds.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Nicovaper. Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
  • Benchchem. (2025). Orthogonal Methods for Purity Confirmation of 3-Hydroxy-1-Phenyl-1-Butanone: A Comparative Guide.
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Elementar. CHNS analysis of fluorinated samples.
  • Farmacevtski Vestnik. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • The Pharma Master. (2024, May 26). Good Manufacturing Practices (GMP) for APIs.
  • PubMed. (2007, August 15). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • Pharmuni. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.
  • Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis.
  • IntuitionLabs. (2026, January 26). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide.
  • European Medicines Agency (EMA). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
  • Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds.
  • ResearchGate. (2025, August 5). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances.
  • LCGC. (2014, August 22). Validating CE Methods for Pharmaceutical Analysis.
  • CS@Purdue. Live qualification/validation of purity methods for protein products.
  • CHEM 1114. (n.d.). 5.4 Determining Empirical and Molecular Formulas.
  • AZoNano. (2023, April 4). The Problems Associated With Elemental Analysis.
  • Lumen Learning. Determining Empirical and Molecular Formulas | General Chemistry.
  • Chemistry LibreTexts. (2022, April 20). 3.2: Determining Empirical and Molecular Formulas.
  • LibreTexts. (n.d.). 3.2 Determining Empirical and Molecular Formulas.
  • UH Pressbooks. Determining Empirical and Molecular Formulas – Chemistry.
  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.
  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • PMC. (2022, July 6). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.

Sources

Spectroscopic characterization of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine salts

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Characterization of 3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine Salts

Executive Summary: The Fluorine Challenge

Characterizing salts of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine (hereafter HMPT ) presents a unique challenge in drug development. Unlike standard pyridine bases, the electron-withdrawing trifluoromethyl (


) group at the C2 position drastically reduces the basicity of the pyridine nitrogen, often suppressing 

values below 2.0. Simultaneously, the C3-hydroxyl group introduces phenolic acidity, creating a pseudo-amphoteric scaffold.

This guide compares the spectroscopic performance of HMPT Free Base against its stable salt forms (Hydrochloride and Methanesulfonate). We analyze why standard salt screens often fail and provide a self-validating spectroscopic protocol to confirm true salt formation versus simple physical mixtures.

Chemical Context & Salt Selection Logic

Before characterization, one must understand the analyte's electronic environment. The 2-


 group exerts a strong inductive effect (

), pulling electron density away from the ring nitrogen. While the 4-methoxy group is electron-donating (

), it is insufficient to counteract the deactivation from the

and the inductive withdrawal from the 3-OH group.
  • Implication: Weak acids (e.g., fumaric, tartaric) will likely fail to protonate the nitrogen.

  • Recommendation: Focus characterization on strong acid salts: Hydrochloride (HCl) and Methanesulfonate (MSA/Mesylate) .

Comparative Properties Matrix
FeatureFree Base (HMPT)Hydrochloride Salt (HMPT

HCl)
Mesylate Salt (HMPT

MSA)
Primary Interaction Intramolecular H-bond (OH

N)
Ionic (Pyridine-NH


Cl

)
Ionic (Pyridine-NH


OMs

)
Solubility (Aq) Low (< 0.5 mg/mL)High (> 20 mg/mL)Very High (> 50 mg/mL)
Hygroscopicity LowHigh (Risk of hydrates)Moderate

(Calc)
~1.5 (Pyridine N)N/AN/A

Spectroscopic Characterization Protocols

This section details the specific shifts and signals required to validate the salt forms.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming proton transfer. The 2-


 group serves as a built-in spy nucleus (

), offering a clean diagnostic handle absent in non-fluorinated analogs.

Protocol 1: Comparative NMR Analysis

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    as it may not solubilize the salt fully or may allow dissociation).
  • Concentration: 10 mg/mL.

  • Reference: TMS (

    
    ), 
    
    
    
    (
    
    
    ).

Diagnostic Shift Table (Expected Values in DMSO-


): 
NucleusSignal AssignmentFree Base (

ppm)
Salt Form (

vs Base)
Mechanistic Insight

H-6 (Ring) ~8.10+0.4 to +0.8 (Downfield)Protonation of N deshields the adjacent H-6 proton.

N-H

Absent12.0 - 14.0 (Broad)Direct evidence of proton transfer. Broadening indicates exchange.

2-CF

-66.0-2.0 to -4.0 (Upfield/Downfield*)Change in electronic environment at C2. Direction depends on solvation.

C-2 (Quaternary) ~140.0 (

)
+2.0 to +5.0 Deshielding of the carbon attached to the protonated nitrogen.

Critical Check: If the H-6 shift is


 ppm, you have likely formed a cocrystal  or a physical mixture, not a salt.
B. Vibrational Spectroscopy (FTIR)

IR is faster for quality control (QC) but harder to interpret due to the "fingerprint" complexity. Focus on the C=N heterocycle breathing modes.

Protocol 2: ATR-FTIR Workflow

  • Instrument: Diamond ATR (4 cm

    
     resolution).
    
  • Range: 4000–600 cm

    
    .
    
  • Key Region: 1650–1500 cm

    
     (Pyridine ring stretching).
    
  • Free Base: Strong band at ~1580–1590 cm

    
     (C=N stretch).
    
  • Salt Forms: This band typically shifts to higher frequency (1610–1630 cm

    
     ) or splits due to the change in bond order upon protonation.
    
  • Anion Bands:

    • Mesylate: Look for symmetric

      
       stretch at ~1040 cm
      
      
      
      and asymmetric stretch at ~1150–1200 cm
      
      
      .

Experimental Workflow Diagram

The following diagram outlines the logical flow for synthesizing and validating HMPT salts.

SaltWorkflow Start Start: HMPT Free Base Screen Salt Screening (Strong Acids: HCl, MSA, H2SO4) Start->Screen Isolation Solid Isolation (Evaporation/Precipitation) Screen->Isolation NMR 1H & 19F NMR (DMSO-d6) Isolation->NMR ShiftCheck Check H-6 Shift (> 0.4 ppm?) NMR->ShiftCheck Success Valid Salt Form Proceed to Solubility Testing ShiftCheck->Success Yes Fail Cocrystal / Free Base Retry with Stronger Acid ShiftCheck->Fail No

Caption: Logical workflow for the synthesis and spectroscopic validation of HMPT salts.

Comparative Performance Guide

When should you choose which form?

ScenarioRecommended FormScientific Rationale
Early Discovery (PK Studies) Mesylate High solubility ensures maximum exposure; the organic anion improves lipophilicity compared to Cl-.
Solid State Stability Hydrochloride HCl salts often pack better in the crystal lattice (higher melting point), though hygroscopicity must be monitored.
Formulation (Tableting) Free Base If bioavailability allows, the Free Base avoids the acidity issues of salts (potential corrosion or excipient incompatibility).

References

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Warsaw University of Technology. 1

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, Vol. 2(111), 2017. 2

  • Vibrational spectra of pyridinium salts. Canadian Journal of Chemistry. 3

  • Calculated pKa values for methoxypyridines and complexes. ResearchGate. 4

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of this compound in standard organic waste streams.

3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine represents a specific class of "High-Stability Fluorinated Organics." While the pyridine ring is common, the trifluoromethyl (


) group creates a unique disposal challenge. Standard incineration temperatures (800°C) often fail to fully mineralize the C-F bond, and improper combustion releases Hydrogen Fluoride (HF) gas, which damages standard incinerator linings and poses severe environmental risks.

Immediate Classification:

  • Primary Waste Stream: Halogenated Organic Waste (High-Temperature Incineration Required).

  • RCRA Status: Likely Non-Listed (unless part of a specific formulation), but must be characterized for ignitability (D001) or corrosivity (D002) depending on the solvent matrix.

  • Critical Action: Segregate from non-halogenated solvents immediately.

Hazard Profiling: The "Why" Behind the Protocol

To ensure compliance and safety, we must understand the chemical behaviors driving these procedures.

FeatureChemical BehaviorDisposal Implication
Trifluoromethyl Group (

)
Extremely high thermal stability; resistant to oxidative breakdown.Requires incineration at >1100°C with specific alkaline scrubbing to capture HF gas.
3-Hydroxy Group Amphoteric nature (can act as acid or base); pKa is lowered by the electron-withdrawing

group.
Potential for unexpected precipitation or heat generation if mixed with strong bases in waste drums.
Pyridine Ring Basic nitrogen; potential for N-oxidation.Incompatible with strong oxidizers (e.g., Nitric Acid). Risk of violent reaction.

Operational Protocol: Step-by-Step Disposal

Phase 1: Pre-Disposal Stabilization (At the Bench)

Goal: Ensure the chemical is chemically "quiet" before entering the waste container.

  • Quenching: If the compound is in a reaction mixture (e.g., with thionyl chloride or strong bases), quench carefully with water or saturated sodium bicarbonate.

  • pH Check (Self-Validating Step):

    • Procedure: Dip a pH strip into the waste solution.

    • Target: pH 6–9.

    • Logic: The 3-hydroxy group makes this compound slightly acidic. Neutralizing prevents corrosion of metal waste drums and reduces the risk of mobilizing other metals in the waste stream.

Phase 2: Segregation & Container Selection

Goal: Prevent cross-contamination and container failure.

  • Container Material: High-Density Polyethylene (HDPE) is preferred.

    • Reasoning: While glass is acceptable, fluorinated byproducts (if any decomposition occurs) can etch glass. HDPE is resistant to both the basic pyridine ring and potential fluoride ions.

  • Labeling: Mark clearly as "HALOGENATED ORGANIC WASTE" .

    • Add Notation: "Contains Trifluoromethyl Pyridine – HF Generation Potential."

Phase 3: The Segregation Logic Flow

Use this decision tree to determine the exact waste stream.

WasteSegregation Start Waste: 3-hydroxy-4-methoxy- 2-(trifluoromethyl)pyridine IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidStream Solid Waste Stream (Pack in HDPE Jar) IsSolid->SolidStream Solid LiquidCheck Is it dissolved in water or organic solvent? IsSolid->LiquidCheck Liquid Aqueous Aqueous Stream LiquidCheck->Aqueous Water > 50% Organic Organic Stream LiquidCheck->Organic Solvent > 50% AqHaloWaste AQUEOUS HALOGENATED (Special Treatment) Aqueous->AqHaloWaste Must not go to Sewer HalogenCheck Does solvent contain Halogens (DCM, Chloroform)? Organic->HalogenCheck HaloWaste HALOGENATED WASTE (High Temp Incineration) HalogenCheck->HaloWaste Yes (DCM/CHCl3) HalogenCheck->HaloWaste No (MeOH/EtOAc)

Figure 1: Decision logic for segregating trifluoromethylated pyridine waste. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the solute mandates the Halogenated Waste stream.

The Disposal Lifecycle: Thermal Destruction

It is vital that your waste contractor understands they are handling fluorinated organics. The diagram below illustrates the required destruction pathway to prevent environmental release of HF or PFAS-like compounds.

DestructionCycle Lab Lab Satellite Area (HDPE Container) Central Central Waste Storage (Segregated Halogenated) Lab->Central Weekly Pickup Transport DOT Hazardous Transport Central->Transport Manifesting Incinerator Rotary Kiln Incinerator (>1100°C) Transport->Incinerator Scrubber Alkaline Scrubber (Caustic Soda) Incinerator->Scrubber Gas Phase (HF + CO2) Release Clean Emission (CO2 + H2O + Salts) Scrubber->Release Neutralization

Figure 2: The lifecycle of fluorinated waste. The critical control point is the Alkaline Scrubber, which neutralizes the HF gas generated by the combustion of the trifluoromethyl group.

Chemical Compatibility Matrix

Use this table to prevent immediate hazards in the satellite accumulation area.

Chemical ClassCompatibilityRisk Analysis
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Pyridine ring oxidation is exothermic. Potential for explosion.[1][2]
Strong Acids (HCl, H2SO4)CAUTION Will protonate the pyridine nitrogen (exothermic). Ensure slow addition if mixing is necessary.
Acid Chlorides (Thionyl Chloride)INCOMPATIBLE The 3-hydroxy group will react violently, releasing HCl gas.
Halogenated Solvents (DCM)COMPATIBLE Ideal carrier solvent for disposal.

Emergency Contingencies

Spill Response:

  • Evacuate: If dust is visible (respiratory irritant).

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, and N95/P100 respirator if solid powder.

  • Neutralize: If in solution, absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Clean: Wipe surfaces with a dilute sodium bicarbonate solution to neutralize any acidic residues from the phenol/hydroxyl group.

First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the methoxy/trifluoromethyl groups may aid skin absorption, so thorough washing is critical.

  • Eye Contact: Rinse immediately. The trifluoromethyl group generally increases the acidity of the phenol, making it a severe eye irritant.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Applied here for C-F bond destruction protocols). [Link]

  • Tsang, W., et al. (1998). The Combustion of Highly Fluorinated Organic Compounds. Combustion Science and Technology. (Detailing the thermal stability of the

    
     moiety). [Link]]
    
  • PubChem. (n.d.). Compound Summary: Fluorinated Pyridines Safety Data. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine,
Reactant of Route 2
Reactant of Route 2
3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.